molecular formula C10H8FNO2 B7964263 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid CAS No. 1049685-22-4

6-Fluoro-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B7964263
CAS No.: 1049685-22-4
M. Wt: 193.17 g/mol
InChI Key: VVELWWVPBQYYNW-UHFFFAOYSA-N
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Description

6-Fluoro-5-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative with a methyl group at the 5-position and a carboxylic acid group at the 2-position. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available indole or its derivatives.

  • Reaction Conditions: Various synthetic routes involve the use of reagents such as fluorinating agents, methylating agents, and carboxylating agents under controlled conditions.

Industrial Production Methods:

  • Batch vs. Continuous Processes: Industrial production may involve batch processes for small-scale production or continuous processes for large-scale manufacturing.

  • Catalysts and Solvents: Catalysts such as palladium or nickel may be used, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly employed.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the indole to its corresponding carboxylic acid.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or amines.

  • Substitution: Substitution reactions can introduce various functional groups at different positions on the indole ring.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

  • Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) or organometallic reagents (e.g., Grignard reagents).

Major Products Formed:

  • Oxidation: Indole-2-carboxylic acid derivatives.

  • Reduction: Indole-2-alcohols or amines.

  • Substitution: Fluorinated or methylated indole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules. Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: Explored for its therapeutic potential in treating various diseases, such as influenza and cancer. Industry: Applied in the development of new materials and agrochemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes involved in biological processes, leading to modulation of cellular functions.

Comparison with Similar Compounds

  • 5-Methyl-1H-indole-2-carboxylic acid: Lacks the fluorine atom.

  • 6-Fluoro-1H-indole-2-carboxylic acid: Lacks the methyl group at the 5-position.

  • 6-Fluoro-5-methyl-1H-indole-3-carboxylic acid: Similar structure but with the carboxylic acid at the 3-position.

Uniqueness: The presence of both fluorine and methyl groups on the indole ring enhances its chemical and biological properties, making it distinct from its analogs.

Properties

IUPAC Name

6-fluoro-5-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-2-6-3-9(10(13)14)12-8(6)4-7(5)11/h2-4,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVELWWVPBQYYNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1F)NC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254439
Record name 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1049685-22-4
Record name 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049685-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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